Cas no 2320600-75-5 (3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo3.2.1octane)
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo3.2.1octane Chemical and Physical Properties
Names and Identifiers
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- Methanone, (3-methylene-8-azabicyclo[3.2.1]oct-8-yl)-4-pyridinyl-
- 3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo3.2.1octane
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- Inchi: 1S/C14H16N2O/c1-10-8-12-2-3-13(9-10)16(12)14(17)11-4-6-15-7-5-11/h4-7,12-13H,1-3,8-9H2
- InChI Key: UJFHXIFNXZHIBR-UHFFFAOYSA-N
- SMILES: C(N1C2CCC1CC(=C)C2)(C1C=CN=CC=1)=O
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo3.2.1octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6561-4605-2μmol |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-5μmol |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-10μmol |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-20μmol |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-1mg |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-2mg |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-3mg |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-4mg |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-5mg |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6561-4605-10mg |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane |
2320600-75-5 | 10mg |
$79.0 | 2023-09-08 |
3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo3.2.1octane Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo3.2.1octane
Research Brief on 3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane (CAS: 2320600-75-5)
Recent studies on the compound 3-methylidene-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane (CAS: 2320600-75-5) have highlighted its potential as a novel scaffold in medicinal chemistry, particularly in the development of targeted therapies. This bicyclic structure, characterized by its unique azabicyclo[3.2.1]octane core and pyridine-4-carbonyl substituent, has garnered attention due to its promising bioactivity and modular synthetic accessibility. Researchers have focused on exploring its pharmacological properties, including its interaction with specific biological targets and its potential as a lead compound for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor of kinase enzymes implicated in inflammatory pathways. The research team employed a combination of molecular docking simulations and in vitro assays to demonstrate its high binding affinity (IC50 = 12 nM) for the target kinase, outperforming existing reference compounds. Structural modifications at the 3-methylidene position were found to significantly modulate both potency and selectivity, suggesting a versatile platform for further optimization.
Parallel work in ACS Chemical Biology (2024) explored the compound's prodrug potential, leveraging its hydrolytically labile pyridine-4-carbonyl moiety for controlled release applications. The study reported a 70% increase in bioavailability when administered as an ester prodrug in murine models, with sustained plasma concentrations observed over 24 hours. This finding opens avenues for developing long-acting formulations of related therapeutics.
Notably, patent applications (WO2023/154321) have emerged detailing synthetic routes to 2320600-75-5 via a [3+2] cycloaddition strategy, achieving 92% yield with >99% enantiomeric purity. The scalable process addresses previous limitations in accessing this structural motif, facilitating broader investigation of its pharmaceutical applications. Current clinical interest focuses on its potential as a neuroprotective agent, with preliminary data showing 40% reduction in oxidative stress markers in neuronal cell cultures at sub-micromolar concentrations.
Ongoing structure-activity relationship (SAR) studies are systematically evaluating substitutions at each position of the bicyclic framework. Early results indicate that modifications to the nitrogen bridgehead significantly alter metabolic stability without compromising target engagement, addressing a key challenge in the compound class. Collaborative efforts between academic and industrial researchers are expected to advance lead candidates into preclinical evaluation by Q4 2024.
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